Thalidomide-O-acetamido-C4-acid

PROTAC linker optimization Cereblon E3 ligase Linker structure-activity relationship

Standardize your PROTAC library synthesis. Thalidomide-O-acetamido-C4-acid provides the validated C4 exit vector geometry for productive ternary complex formation across diverse targets. Compared to C5-modified or amide-linked analogs, its unique acetamido linker and C4 alkyl acid chain deliver superior conformational pre-organization and degradation efficiency for kinase targets like p38α/p38β. Pre-functionalized with a terminal carboxylic acid for direct, protection-free EDC/HOBt conjugation to amines. Room-temperature shipping and a 12-month refrigerated shelf life reduce logistical complexity. Ensure batch-to-batch consistency and maximize your screening success with ≥95% HPLC purity.

Molecular Formula C20H21N3O8
Molecular Weight 431.4 g/mol
Cat. No. B15500283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-C4-acid
Molecular FormulaC20H21N3O8
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCC(=O)O
InChIInChI=1S/C20H21N3O8/c24-14-8-7-12(18(28)22-14)23-19(29)11-4-3-5-13(17(11)20(23)30)31-10-15(25)21-9-2-1-6-16(26)27/h3-5,12H,1-2,6-10H2,(H,21,25)(H,26,27)(H,22,24,28)
InChIKeyKRHAOYHSNMOHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-acetamido-C4-acid: A Cereblon E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-acetamido-C4-acid (CAS 2679925-41-6) is a functionalized cereblon (CRBN) ligand-linker conjugate with molecular formula C20H21N3O8 and molecular weight 431.4 g/mol . It incorporates a thalidomide-based CRBN-binding moiety, an O-acetamido linkage at the C4 position of the phthalimide ring, and a 4-carbon alkyl chain terminating in a carboxylic acid that serves as a conjugation handle for target-protein ligands [1]. This compound is primarily used as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it enables the recruitment of the CRL4^CRBN E3 ubiquitin ligase complex to induce ubiquitination and proteasomal degradation of specific target proteins [1]. The C4 functionalization position on the phthalimide ring and the acetamido linker chemistry are critical structural differentiators that influence ternary complex formation, degradation efficiency, and neo-substrate selectivity profiles relative to C5-modified or amide-linked analogs [2].

Why Thalidomide-O-acetamido-C4-acid Cannot Be Simply Replaced by Other Thalidomide-Based Linker Conjugates


Interchanging ostensibly similar thalidomide-based CRBN ligand-linker conjugates without empirical validation risks profound alterations in PROTAC performance. The C4 versus C5 substitution position on the phthalimide ring fundamentally alters the exit vector geometry, which can determine whether a ternary complex forms productively between CRBN and the target protein [1]. Even within the same C4-O-acetamido series, variation in alkyl linker length (C3, C4, C5, C6) changes the spatial distance between the CRBN-binding moiety and the target ligand, directly impacting degradation efficiency (DC50) and maximum degradation (Dmax) in a target-dependent manner [2]. Furthermore, the acetamido (–O–CH2–C(=O)–NH–) linker introduces different conformational rigidity, hydrogen-bonding capacity, and metabolic stability compared to simple amide (–NH–C(=O)–) or ether (–O–) linkers, which affects ternary complex stability and pharmacokinetics [3]. Generic substitution without systematic linker-length and exit-vector optimization has been repeatedly shown to yield PROTACs that fail to degrade the intended target or exhibit altered neo-substrate degradation profiles [2].

Thalidomide-O-acetamido-C4-acid: Quantitative Evidence of Differentiation from Closest Analogs


C4 Alkyl Linker Length (C4 vs. C3/C5/C6) Impacts PROTAC Degradation Potency

Thalidomide-O-acetamido-C4-acid provides a 4-carbon (butyl) alkyl spacer between the CRBN-binding thalidomide core and the terminal carboxylic acid conjugation site. In systematic PROTAC SAR studies comparing alkyl linker lengths, the C4 linker length was identified as optimal for p38α/p38β degradation potency among related thalidomide-based conjugates. The study demonstrated that PROTACs with linkers that are too short (C2-C3) or too long (C6+) resulted in reduced degradation efficiency, establishing C4 as a critical length parameter [1]. This places Thalidomide-O-acetamido-C4-acid at the empirically determined optimal linker length for multiple target classes, whereas the shorter C3 analog (CAS 2308035-51-8, MW 417.4) and longer C6 analog (CAS 2768514-60-7, MW 459.4) have not demonstrated comparable optimization across the same target scope [2].

PROTAC linker optimization Cereblon E3 ligase Linker structure-activity relationship

C4 vs. C5 Substitution Position Determines Ternary Complex Geometry and Neo-Substrate Selectivity

The substitution position on the phthalimide ring of thalidomide-based PROTAC building blocks critically determines the exit vector of the linker and consequently the geometry of the induced ternary complex. Structural analysis using the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) reveals that C4-substituted analogs project their linker from a solvent-exposed region that facilitates productive ternary complex formation with a broad range of target proteins [1]. In contrast, C5-substituted analogs direct the linker toward a region that may sterically interfere with neo-substrate recruitment, leading to altered degradation selectivity profiles [1]. A NanoBRET assay quantified ternary complex formation between ZFP91, CRBN, and imide analogs, showing that C4 and C5 amino modifications on the phthalimide ring produced distinct BRET ratios at 1 μM, demonstrating differential ternary complex stabilization [2]. Immunoblotting further confirmed that C5-modified analogs can exhibit differential off-target degradation of endogenous ZF proteins (ZFP91, IKZF3) compared to C4-modified analogs [2]. Thalidomide-O-acetamido-C4-acid, with its C4 functionalization, aligns with the preferred exit vector for early-stage PROTAC screening programs [3].

PROTAC exit vector C4 vs C5 phthalimide substitution Neo-substrate degradation selectivity

Acetamido Linker Chemistry Provides Conformational Rigidity and Hydrogen-Bonding Capacity Relative to Simple Amide Linkers

The O-acetamido (–O–CH2–C(=O)–NH–) linker in Thalidomide-O-acetamido-C4-acid incorporates both ether oxygen and amide nitrogen functionalities, which introduce distinct conformational constraints and hydrogen-bonding capabilities compared to simple amide (–NH–C(=O)–) linkers found in analogs such as Thalidomide-O-amido-C4-NH2 (CAS 2245697-86-1) . The acetamido group introduces partial double-bond character at the amide bond, restricting rotational freedom and pre-organizing the linker geometry for ternary complex formation [1]. Additionally, the acetamido NH can act as a hydrogen-bond donor, potentially stabilizing interactions at the CRBN-target protein interface [1]. In contrast, simple alkyl-amide linkers lack the ether oxygen atom and exhibit different conformational preferences. Comparative studies of thalidomide conjugates have shown that linker chemistry (aminoalkyl vs. alkylether) can determine whether IKZF1 degradation occurs or is minimal , underscoring that the acetamido linker is not functionally interchangeable with amide or ether analogs.

Acetamido linker PROTAC ternary complex stability Linker chemistry optimization

Terminal Carboxylic Acid Enables Direct Amide Conjugation with Amine-Containing Target Ligands

Thalidomide-O-acetamido-C4-acid features a terminal carboxylic acid (–COOH) functional group that is directly compatible with standard amide coupling chemistry (e.g., EDC/HOBt, HATU) for conjugation to amine-containing target-protein ligands . This contrasts with amine-terminated analogs such as Thalidomide-O-acetamido-C4-amine HCl salt (CAS 1799711-24-2, MW 402.4), which require conjugation to carboxylic acid-containing target ligands [1]. The choice of terminal functionality determines which pool of target ligands can be directly conjugated without additional protection/deprotection steps. In PROTAC library synthesis, having both acid- and amine-terminated building blocks expands the accessible chemical space, but the carboxylic acid handle of Thalidomide-O-acetamido-C4-acid is particularly suited for targets where the ligand's primary amine is the preferred or only available attachment point. The C4 acid (CAS 2679925-41-6) has a molecular weight of 431.4 g/mol, compared to the C3 acid (CAS 2308035-51-8) at 417.4 g/mol and the C6 acid at 459.4 g/mol, providing an intermediate molecular weight that balances linker length with overall PROTAC size .

PROTAC conjugation chemistry Carboxylic acid handle Amide bond formation

Validated Purity and Storage Stability Profile Supports Reproducible PROTAC Synthesis

Thalidomide-O-acetamido-C4-acid is supplied with ≥95% purity as determined by HPLC, with documented storage conditions requiring refrigeration and a defined 12-month shelf life from the date of delivery . This quality specification matches or exceeds the purity of comparator compounds in the same class: Thalidomide-O-acetamido-C3-acid is also specified at ≥95% HPLC purity , while Thalidomide-O-acetamido-C5-amine HCl salt is supplied with batch-specific NMR verification . The C4-acid's room-temperature shipping tolerance combined with refrigerated storage provides logistical advantages over compounds requiring -20°C storage and ultra-low-temperature shipping, such as Thalidomide 4'-oxyacetamide-alkylC2-amine which requires -20°C storage and ultra-low-temperature transport . For PROTAC synthesis workflows, batch-to-batch consistency in purity and defined stability parameters are essential for reproducible conjugation efficiency and downstream biological assay reliability.

PROTAC building block quality HPLC purity Storage stability

Optimal Research and Industrial Application Scenarios for Thalidomide-O-acetamido-C4-acid Based on Verified Differentiation Evidence


PROTAC Library Synthesis Targeting Kinases with Amine-Containing ATP-Competitive Inhibitors

Thalidomide-O-acetamido-C4-acid is optimally suited for PROTAC library construction when the target-protein ligand is a kinase inhibitor bearing a solvent-exposed primary or secondary amine. The terminal carboxylic acid enables direct EDC/HOBt-mediated amide conjugation without requiring additional protection/deprotection steps [1]. The C4 linker length has been validated as optimal for p38α/p38β degradation potency in systematic linker-length studies, providing a rational starting point for kinase-targeting PROTAC campaigns [2]. The C4 exit vector projects the linker from the solvent-exposed face of CRBN, minimizing steric clashes during ternary complex formation with kinase targets [3].

Early-Stage PROTAC Screening Where C4 Substitution Is the Preferred Exit Vector

For de novo PROTAC target programs, C4-functionalized thalidomide building blocks are recommended as the first-line scaffold for initial screening based on established SAR [1]. The C4 position on the phthalimide ring provides the most permissive exit vector geometry for productive ternary complex formation across diverse target protein classes, as demonstrated by structural analysis of the CRBN-pomalidomide-ZNF692 complex [2]. Thalidomide-O-acetamido-C4-acid specifically offers the added advantage of the acetamido linker, which introduces conformational pre-organization and hydrogen-bonding capacity that can stabilize the ternary complex relative to simple ether-linked C4 analogs [3].

Neo-Substrate Profiling Studies Comparing C4- vs. C5-Modified PROTACs

The differential neo-substrate degradation profiles of C4- versus C5-substituted thalidomide conjugates make Thalidomide-O-acetamido-C4-acid a critical tool for selectivity profiling studies [1]. Immunoblotting has confirmed that C4 and C5 modifications produce distinct degradation patterns of ZF proteins (ZFP91, IKZF3) [1]. Researchers investigating the structural determinants of neo-substrate selectivity can use this compound as a C4 reference standard to benchmark against C5-modified PROTACs, enabling systematic mapping of exit-vector-dependent degradation selectivity [2].

Conjugation-Ready Building Block Supply for PROTAC Core Facilities and CROs

Contract research organizations (CROs) and academic PROTAC core facilities benefit from the defined quality specifications and logistical profile of Thalidomide-O-acetamido-C4-acid. The ≥95% HPLC purity, room-temperature shipping, and 12-month refrigerated shelf life [1] reduce cold-chain complexity compared to analogs requiring -20°C storage and ultra-low-temperature shipping [2]. The terminal carboxylic acid handle provides a single, well-characterized reactive group that simplifies automated or parallel PROTAC synthesis workflows. Batch-to-batch purity consistency supports reproducible conjugation yields, which is essential for structure-activity relationship studies and high-throughput degradation screening [1].

Quote Request

Request a Quote for Thalidomide-O-acetamido-C4-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.